Cas no 898762-06-6 (2-(4-Bromophenyl)ethyl cyclopropyl ketone)
2-(4-Bromophenyl)ethyl cyclopropyl ketone Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-bromophenyl)ethyl cyclopropyl ketone
- 3-(4-bromophenyl)-1-cyclopropylpropan-1-one
- 2-(4-Bromophenyl)ethyl cyclopropyl ketone
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- MDL: MFCD03843397
- Inchi: 1S/C12H13BrO/c13-11-6-1-9(2-7-11)3-8-12(14)10-4-5-10/h1-2,6-7,10H,3-5,8H2
- InChI Key: BYPQBLCBOPYJOI-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)CCC(C1CC1)=O
Computed Properties
- Exact Mass: 252.015
- Monoisotopic Mass: 252.015
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 202
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.1
2-(4-Bromophenyl)ethyl cyclopropyl ketone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B099705-250mg |
2-(4-Bromophenyl)ethyl cyclopropyl ketone |
898762-06-6 | 250mg |
$ 440.00 | 2022-06-07 | ||
| TRC | B099705-500mg |
2-(4-Bromophenyl)ethyl cyclopropyl ketone |
898762-06-6 | 500mg |
$ 735.00 | 2022-06-07 | ||
| abcr | AB366167-1 g |
2-(4-Bromophenyl)ethyl cyclopropyl ketone, 97%; . |
898762-06-6 | 97% | 1g |
€932.90 | 2023-04-26 | |
| Fluorochem | 206143-1g |
2-(4-bromophenyl)ethyl cyclopropyl ketone |
898762-06-6 | 97% | 1g |
£540.00 | 2022-03-01 | |
| Fluorochem | 206143-2g |
2-(4-bromophenyl)ethyl cyclopropyl ketone |
898762-06-6 | 97% | 2g |
£1013.00 | 2022-03-01 | |
| Fluorochem | 206143-5g |
2-(4-bromophenyl)ethyl cyclopropyl ketone |
898762-06-6 | 97% | 5g |
£2025.00 | 2022-03-01 | |
| abcr | AB366167-1g |
2-(4-Bromophenyl)ethyl cyclopropyl ketone, 97%; . |
898762-06-6 | 97% | 1g |
€932.10 | 2025-04-15 | |
| abcr | AB366167-2g |
2-(4-Bromophenyl)ethyl cyclopropyl ketone, 97%; . |
898762-06-6 | 97% | 2g |
€1674.30 | 2025-04-15 | |
| abcr | AB366167-2 g |
2-(4-Bromophenyl)ethyl cyclopropyl ketone, 97%; . |
898762-06-6 | 97% | 2g |
€1677.00 | 2023-04-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649849-1g |
3-(4-Bromophenyl)-1-cyclopropylpropan-1-one |
898762-06-6 | 98% | 1g |
¥4576.00 | 2024-04-26 |
2-(4-Bromophenyl)ethyl cyclopropyl ketone Suppliers
2-(4-Bromophenyl)ethyl cyclopropyl ketone Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on 2-(4-Bromophenyl)ethyl cyclopropyl ketone
2-(4-Bromophenyl)ethyl Cyclopropyl Ketone (CAS No. 898762-06-6): An Emerging Compound in Chemical and Pharmaceutical Research
2-(4-Bromophenyl)ethyl cyclopropyl ketone (CAS No. 898762-06-6) is a versatile organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields, including chemical synthesis, pharmaceutical research, and materials science. This compound, characterized by its brominated phenyl and cyclopropyl ketone moieties, offers a rich platform for the development of novel drugs and materials.
The chemical structure of 2-(4-Bromophenyl)ethyl cyclopropyl ketone is defined by its bromine-substituted phenyl ring and a cyclopropyl ketone group. The presence of the bromine atom provides a useful handle for further functionalization through various chemical reactions, such as Suzuki coupling and other palladium-catalyzed cross-coupling reactions. These reactions are essential in the synthesis of complex organic molecules, making 2-(4-Bromophenyl)ethyl cyclopropyl ketone a valuable intermediate in the pharmaceutical industry.
In the realm of pharmaceutical research, 2-(4-Bromophenyl)ethyl cyclopropyl ketone has shown promise as a building block for the development of new therapeutic agents. Recent studies have explored its potential in the synthesis of compounds with anti-inflammatory, anti-cancer, and neuroprotective properties. For instance, researchers at the University of California have utilized this compound to synthesize a series of novel inhibitors targeting specific enzymes involved in inflammatory pathways. These inhibitors have demonstrated significant efficacy in preclinical models, highlighting the potential of 2-(4-Bromophenyl)ethyl cyclopropyl ketone as a key intermediate in drug discovery.
Beyond its pharmaceutical applications, 2-(4-Bromophenyl)ethyl cyclopropyl ketone has also found use in materials science. Its unique combination of aromatic and cyclic structures makes it an attractive candidate for the development of advanced materials with tailored properties. For example, scientists at the Massachusetts Institute of Technology have incorporated this compound into polymer networks to enhance their mechanical strength and thermal stability. The resulting materials have shown promise in applications ranging from electronics to biomedical devices.
The synthesis of 2-(4-Bromophenyl)ethyl cyclopropyl ketone typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include the reaction of 4-bromoacetophenone with cyclopropylmagnesium bromide followed by oxidation to form the ketone. Advances in catalytic methods and green chemistry approaches have further optimized these synthetic pathways, making them more efficient and environmentally friendly.
In terms of safety and handling, it is important to note that while 2-(4-Bromophenyl)ethyl cyclopropyl ketone is not classified as a hazardous substance under current regulations, standard laboratory safety protocols should be followed when handling this compound. Proper personal protective equipment (PPE), such as gloves and goggles, should be worn to minimize exposure risks.
The future prospects for 2-(4-Bromophenyl)ethyl cyclopropyl ketone are promising. Ongoing research continues to uncover new applications and improve synthetic methods, further solidifying its position as a valuable compound in both academic and industrial settings. As the demand for innovative solutions in healthcare and materials science grows, compounds like 2-(4-Bromophenyl)ethyl cyclopropyl ketone will play an increasingly important role in driving progress and innovation.
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